N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

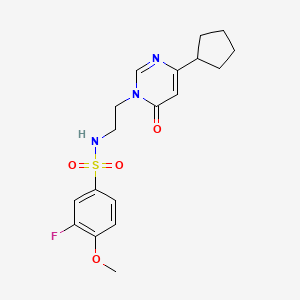

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidinone core substituted with a cyclopentyl group at the 4-position and an ethyl linker connecting to a 3-fluoro-4-methoxybenzenesulfonamide moiety. The cyclopentyl group may enhance lipophilicity, while the fluorine and methoxy substituents could influence electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-26-17-7-6-14(10-15(17)19)27(24,25)21-8-9-22-12-20-16(11-18(22)23)13-4-2-3-5-13/h6-7,10-13,21H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUCWRVHQKFIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

Attachment of the Ethyl Linker: The ethyl linker can be attached through an alkylation reaction using an appropriate alkylating agent.

Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of a fluoromethoxybenzene derivative followed by coupling with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Core Structural Features

The compound shares key motifs with other sulfonamide- and pyrimidine-based analogs, though substituent variations lead to distinct physicochemical and biological profiles:

Critical Analysis of Substituent Effects

- Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent in the target compound likely increases membrane permeability compared to aromatic substituents (e.g., 4-fluoro-phenyl in ), which may enhance cellular uptake .

- Ethyl Linker vs.

- Fluorine and Methoxy Positioning: The 3-fluoro-4-methoxy arrangement on the benzene ring may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Biological Activity

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrimidine ring : Contributes to its biological activity.

- Cyclopentyl group : Enhances lipophilicity and potential interactions with biological targets.

- Benzenesulfonamide moiety : Known for its pharmacological properties.

Molecular Formula : C19H25N3O4S

Molecular Weight : 391.5 g/mol

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases, disrupting critical signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Exhibits potential against various pathogens, suggesting a role in treating infections.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. It has shown effectiveness in inhibiting the growth of cancer cell lines, which is crucial for developing new cancer therapies. For example:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 5.0 | Inhibition of proliferation |

| Study B | HeLa | 3.2 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These results indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- In Vivo Efficacy : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

- Pharmacokinetics : Research on the pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for oral bioavailability.

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with structurally related compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide | Moderate anticancer activity | Different substituent on the benzene ring |

| N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide | Stronger antimicrobial effect | Fluorine substitution enhances potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.